![molecular formula C9H10F3NO2S B2373319 Ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate CAS No. 1160720-50-2](/img/structure/B2373319.png)
Ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate is a research chemical with the CAS number 1160720-50-2 . It is also known by the IUPAC name ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate .
Molecular Structure Analysis
The molecular weight of this compound is 253.24 and its molecular formula is C9H10F3NO2S . The compound’s InChI is InChI=1S/C9H10F3NO2S/c1-2-15-8(14)6-3-5(16-7(6)13)4-9(10,11)12/h3H,2,4,13H2,1H3 .Physical And Chemical Properties Analysis
This compound has a LogP value of 3.19300, indicating its lipophilicity . It has a topological polar surface area of 80.6, which can influence its ability to cross biological membranes . The compound has 7 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Thiophene derivatives have been proven to be effective drugs with anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Antimicrobial Properties
Thiophene derivatives also exhibit antimicrobial properties . Some synthesized derivatives have shown significant inhibitory effects against organisms such as B. subtilis, E. coli, P. vulgaris, and S. aureus .
Anticancer Properties
Thiophene derivatives have been found to exhibit anticancer properties . This makes them a potential area of interest for the development of new cancer treatments.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This makes them valuable in the preservation and maintenance of metal surfaces.
Material Science
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects, suggesting a broad range of potential targets .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological pathways due to their broad spectrum of biological activity .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2S/c1-2-15-8(14)6-3-5(16-7(6)13)4-9(10,11)12/h3H,2,4,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJQGYQNIZQQMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)CC(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate |
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